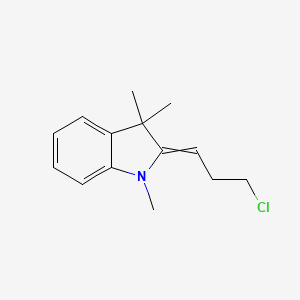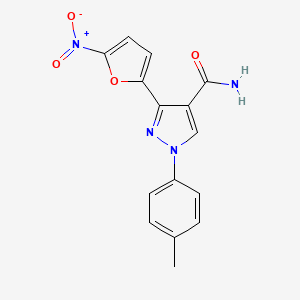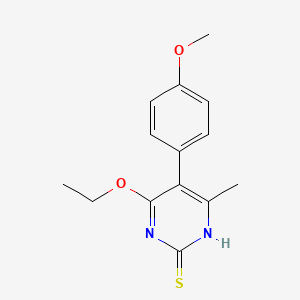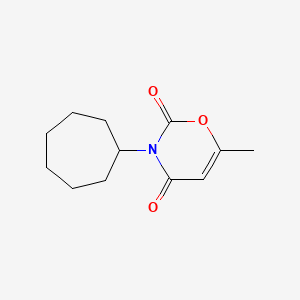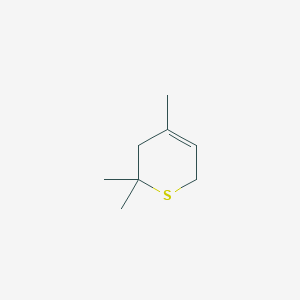
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is a heterocyclic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur analogs of pyrans. This compound is characterized by its unique structure, which includes a sulfur atom replacing one of the oxygen atoms in the pyran ring, and three methyl groups attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dienes with sulfur sources in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiopyrans depending on the reagents used.
Applications De Recherche Scientifique
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiopyran, 3,4-dihydro-: Another thiopyran derivative with a slightly different structure.
2H-Pyran, 3,4-dihydro-: An oxygen analog of thiopyran with similar reactivity but different properties due to the presence of oxygen instead of sulfur.
Uniqueness
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to its oxygen analogs, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61049-58-9 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
4,6,6-trimethyl-2,5-dihydrothiopyran |
InChI |
InChI=1S/C8H14S/c1-7-4-5-9-8(2,3)6-7/h4H,5-6H2,1-3H3 |
Clé InChI |
RHTZFOIXBRTFFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCSC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


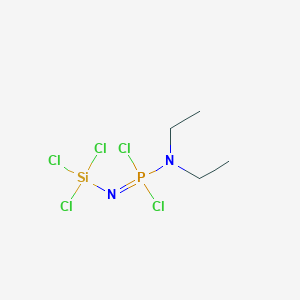

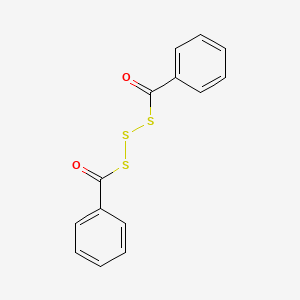
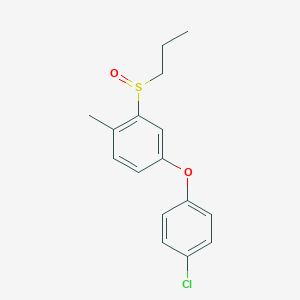
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
